molecular formula C10H15O3P B193175 (4-Phenylbutyl)phosphonic acid CAS No. 46348-61-2

(4-Phenylbutyl)phosphonic acid

Cat. No. B193175
CAS RN: 46348-61-2
M. Wt: 214.2 g/mol
InChI Key: PJOFGDOSMWTOOQ-UHFFFAOYSA-N
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Patent
US04268507

Procedure details

A mixture of 5.4 g (20 mmol) of diethyl 4-phenylbutylphosphonate (Compound 11, synthesized exactly by the same method described in Example 5) and 14 g of 37% hydrochloric acid was refluxed for five hours. The excess of acid was removed under vacuum leaving an oil that slowly solidified Recrystallization from an ethanol:petroleum ether (40:60) mixture gave 1.7 g (8 mmol) of white crystals.
Name
diethyl 4-phenylbutylphosphonate
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][P:11](=[O:18])([O:15]CC)[O:12]CC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl>>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][P:11](=[O:12])([OH:18])[OH:15])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
diethyl 4-phenylbutylphosphonate
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCP(OCC)(OCC)=O
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized exactly by the same method
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The excess of acid was removed under vacuum
CUSTOM
Type
CUSTOM
Details
leaving
CUSTOM
Type
CUSTOM
Details
an oil that slowly solidified Recrystallization from an ethanol:petroleum ether (40:60) mixture

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.